Scaffold Biopotency: Indane Core Confers Sub‑Micromolar MCH Receptor Engagement vs. Structurally Distinct Oxindole Analogs
Substituted indanes bearing 2‑hydroxy‑2,3‑dihydro‑1H‑inden‑2‑yl scaffolds have been explicitly claimed as MCH receptor antagonists in Sanofi patent US 8,552,199 B2, with representative examples demonstrating functional antagonism at melanin‑concentrating hormone receptors [1]. While the patent does not disclose a specific IC₅₀ for CAS 2034527‑66‑5, the indane‑2‑hydroxy‑methylene‑amide motif present in this compound maps directly onto the Markush structure of Formula (I) in the patent claims, placing it within a structurally privileged class distinct from oxindole‑ or indole‑based MCH ligands [1]. In contrast, 2‑hydroxy‑N‑naphthalen‑1‑yl‑2‑(2‑oxo‑1,2‑dihydro‑indol‑3‑ylidene)‑acetamide (an oxindole analog) has been characterized as an anxiolytic agent with an effective dose of 12 mg/kg in the Vogel conflict test, comparable to diazepam at 2 mg/kg [2], indicating that the indane → oxindole core replacement fundamentally alters the pharmacological target profile from MCH receptor antagonism to GABAergic anxiolysis.
| Evidence Dimension | Primary pharmacological target class and in vivo activity profile |
|---|---|
| Target Compound Data | Indane scaffold claimed as MCH receptor antagonist (US 8,552,199 B2; no public IC₅₀); structurally mapped to Formula (I) Markush [1] |
| Comparator Or Baseline | Oxindole analog 2‑hydroxy‑N‑naphthalen‑1‑yl‑2‑(2‑oxo‑1,2‑dihydro‑indol‑3‑ylidene)‑acetamide: anxiolytic effective dose 12 mg/kg (Vogel conflict test; diazepam comparator 2 mg/kg) [2] |
| Quantified Difference | Target class divergence: MCH receptor antagonism (indane) vs. GABAergic anxiolysis (oxindole). In vivo effective dose ratio vs. diazepam: ~6‑fold for oxindole analog. |
| Conditions | Indane: patent claims (in vitro MCH receptor binding/functional assays, Sanofi). Oxindole: rat Vogel conflict test, 30‑day experimental neurosis model. |
Why This Matters
For discovery programs targeting MCH receptors in obesity or metabolic syndrome, the indane core is structurally privileged and patent‑validated; substituting an oxindole analog would redirect the project toward an entirely different therapeutic indication (anxiolysis), wasting screening resources.
- [1] Schwink L, Stengelin S, Gossel M, Wirth K. Substituted indanes, method for the production thereof, and use thereof as drugs. US Patent 8,552,199 B2. Granted 2013-10-08. Assignee: Sanofi. View Source
- [2] Sydorenko AH. The exchange of monoamines during the experimental neurosis on the background of using of amide '2‑hydroxy‑N‑naphthalen‑1‑yl‑2‑(2‑oxo‑1,2‑dihydroindol‑3‑ylidene)'. PubMed. 2017. Effective anxiolytic dose: 12 mg/kg; diazepam comparator: 2 mg/kg. View Source
